Ergoline, 6,8beta-dimethyl-
Description
Historical Context of Ergoline (B1233604) Alkaloid Discovery and Investigation
The study of ergoline alkaloids began with efforts to understand the potent physiological effects of ergot, a fungal sclerotium that infects rye and other cereals. researchgate.netnih.gov Reports of ergot's toxic effects date back centuries, but its medicinal use, particularly by midwives to induce uterine contractions, is also well-documented. nih.gov The modern scientific investigation of ergot began in the early 20th century. In 1907, G. Barger and F. H. Carrin isolated ergotoxine, a mixture of alkaloids. researchgate.net A major breakthrough came in 1918 when Arthur Stoll at Sandoz patented the isolation of ergotamine. researchgate.netnih.gov The determination of the fundamental chemical structure of ergot alkaloids in the early 1930s opened the door for intensive exploration of their synthetic derivatives. researchgate.net This research has led to the development of numerous clinically significant drugs. researchgate.netsadbhavnaresearchjournal.com
Classification and Structural Diversity of Clavine-Type Ergoline Alkaloids
Ergot alkaloids are broadly categorized into three main classes based on their structure: the simple amides of lysergic acid, the peptide-containing ergopeptines, and the clavine alkaloids. nih.govarkat-usa.orgarabjchem.org The clavine alkaloids are the simplest of these, characterized by the tetracyclic ergoline core with relatively simple substituents, typically at the C-8 position. arabjchem.orgscribd.com They are often intermediates in the biosynthesis of more complex ergot alkaloids like lysergic acid. kyoto-u.ac.jpmdma.ch
The structural diversity within the clavine alkaloids is significant. kyoto-u.ac.jparabjchem.org They can be tetracyclic or tricyclic, with the latter often being precursors to the former. kyoto-u.ac.jp Tetracyclic clavines, the more numerous subgroup, vary in the saturation of the D-ring and the oxidation state of the C-8 substituent. kyoto-u.ac.jp Key examples of clavine alkaloids include agroclavine (B1664434), elymoclavine, and festuclavine (B1196704). arabjchem.org
Ergoline, 6,8beta-dimethyl-, is scientifically known as festuclavine . nih.gov It is a tetracyclic clavine alkaloid with a saturated D-ring and a methyl group at the C-8 position. arabjchem.org Its stereoisomer at the C-8 position is known as costaclavine . arabjchem.org
Table 1: Classification of Major Ergoline Alkaloid Types
| Class | Key Structural Features | Representative Examples |
|---|---|---|
| Clavine Alkaloids | Tetracyclic ergoline core with simple substituents at C-8. | Festuclavine, Agroclavine, Elymoclavine |
| Lysergic Acid Amides | Amide derivatives of D-lysergic acid. | Ergonovine, Lysergic acid diethylamide (LSD) |
| Ergopeptines | Peptide alkaloids with a complex tripeptide side chain attached to the lysergic acid moiety. | Ergotamine, Ergocristine |
Academic Rationale for In-depth Study of Ergoline, 6,8beta-dimethyl-
The in-depth study of Ergoline, 6,8beta-dimethyl- (festuclavine) is driven by several key academic interests, primarily in the fields of total synthesis and biosynthesis.
Challenge in Chemical Synthesis: The complex, polycyclic structure of festuclavine and its stereoisomers presents a significant challenge for synthetic organic chemists. researchgate.netarabjchem.org Developing novel and efficient synthetic routes to these molecules allows for the advancement of chemical methodologies. kyoto-u.ac.jpresearchgate.net The construction of the intricate tetracyclic indole (B1671886) framework has been the focus of numerous research groups, leading to innovative strategies such as palladium-catalyzed cascade reactions. researchgate.netscience.gov
Biosynthetic Intermediate: Festuclavine is a key intermediate in the biosynthetic pathways of other more complex clavine alkaloids, such as the fumigaclavines. kyoto-u.ac.jpnih.gov Understanding its formation and subsequent transformations provides fundamental insights into how nature constructs these elaborate molecules. nih.gov It serves as a branch point in the biosynthesis, where it can be converted to other alkaloids through a series of oxidation, acetylation, and prenylation reactions. nih.gov
Foundation for Analogue Development: The total synthesis of festuclavine and its related alkaloids lays the groundwork for future medicinal chemistry research. nih.gov By having a reliable synthetic route, chemists can create a variety of analogues, or structurally similar compounds, that are not found in nature. nih.gov These analogues can then be tested for potential pharmacological activities, contributing to structure-activity relationship (SAR) studies.
Current State of Research on Ergoline, 6,8beta-dimethyl- and Related Analogues
Current research on festuclavine and its analogues is largely concentrated on the development of new synthetic methodologies. The ergot alkaloid family continues to be of high interest to synthetic chemists due to its structural diversity and broad range of physiological effects. arkat-usa.org
Recent advancements have focused on creating more streamlined and efficient total syntheses. For example, a divergent approach has been reported that allows for the synthesis of not only festuclavine and costaclavine but also several other related ergot alkaloids from a common intermediate. researchgate.net This strategy features an unprecedented palladium-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade to assemble the tetracyclic core in a single step. researchgate.netscience.gov Other innovative approaches include using a sequential radical coupling and syntheses based on alkyne chemistry. kyoto-u.ac.jpresearchgate.net
These synthetic efforts are not merely academic exercises; they provide access to these complex molecules for further biological evaluation. nih.gov While research into the specific biological activities of festuclavine itself is not as extensive as for other ergot alkaloids, its successful synthesis opens the door for such investigations. The development of synthetic pathways to festuclavine and its analogues like pibocin A and fumigaclavine G enables the exploration of their biological properties and offers structural insights for future research. researchgate.net
Table 2: Recent Synthetic Approaches to Festuclavine
| Key Reaction/Strategy | Researchers/Group | Significance |
|---|---|---|
| Pd-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade | Jia and co-workers | Assembles the tetracyclic core in one step, enabling a divergent synthesis of multiple ergot alkaloids. researchgate.netscience.gov |
| Intramolecular decarboxylative Giese reaction and Ns-directed indole C4-H olefination | Not specified in source | A sequential radical coupling approach to the core structure. researchgate.net |
| Alkyne-based strategies | Jia | Utilizes Larock indole annulation from an alkyne precursor. kyoto-u.ac.jp |
| Mesylation and reduction of lysergol (B1675761) | Tasker, N. R. et al. | A streamlined synthesis from a more complex, related alkaloid. arkat-usa.org |
Structure
3D Structure
Properties
Molecular Formula |
C16H20N2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C16H20N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-5,8,10,13,15,17H,6-7,9H2,1-2H3 |
InChI Key |
VLMZMRDOMOGGFA-UHFFFAOYSA-N |
SMILES |
CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Ergoline, 6,8beta Dimethyl
Precursor Incorporation and Metabolic Flux Analysis in Producing Organisms
The biosynthesis of all ergot alkaloids, including festuclavine (B1196704), originates from two primary precursors: the amino acid L-tryptophan and dimethylallyl diphosphate (B83284) (DMAPP). rsc.org The initial committed step in the pathway is the prenylation of L-tryptophan by DMAPP. rsc.org While extensive research has been conducted on the general biosynthetic pathway of ergot alkaloids, specific metabolic flux analysis studies quantitatively detailing the flow of these precursors through the festuclavine-specific branch are not extensively documented in publicly available research.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. monash.edu By using isotopically labeled precursors, such as ¹³C-labeled tryptophan or glucose (a precursor to DMAPP), researchers can trace the incorporation of these labels into the final product, festuclavine. wikipedia.orgnih.gov This allows for the determination of the relative and absolute fluxes through different branches of the metabolic network.
In the context of festuclavine production in organisms like Aspergillus fumigatus, such analysis would provide valuable insights into the efficiency of the biosynthetic pathway and identify potential bottlenecks. For instance, by quantifying the flux of intermediates, researchers could determine the rate-limiting steps in the conversion of the common intermediate chanoclavine-I aldehyde to festuclavine. This information is crucial for metabolic engineering efforts aimed at overproducing festuclavine for potential industrial or pharmaceutical applications. nih.govlbl.govfrontiersin.org While the conceptual framework for such studies is well-established, specific quantitative data on metabolic flux for festuclavine remains a subject for further investigation.
Elucidation of Key Enzymatic Steps in Ergoline (B1233604), 6,8beta-dimethyl- Biosynthesis
The formation of festuclavine from the common ergot alkaloid intermediate, chanoclavine-I aldehyde, involves a critical branching point in the biosynthetic pathway and is catalyzed by a specific set of enzymes. wvu.eduresearchgate.net
Identification and Characterization of Relevant Biosynthetic Enzymes
In Aspergillus fumigatus, the conversion of chanoclavine-I aldehyde to festuclavine is a two-step process that requires the concerted action of two key enzymes: the old yellow enzyme FgaOx3 and festuclavine synthase FgaFS. nih.govrsc.org
FgaOx3 is a member of the old yellow enzyme family of flavin-dependent oxidoreductases. Its role is to catalyze the initial reduction of chanoclavine-I aldehyde. nih.govrsc.org The gene encoding this enzyme, fgaOx3, has been identified within the ergot alkaloid biosynthetic gene cluster in A. fumigatus. researchgate.net
FgaFS, or festuclavine synthase, is the second enzyme in this sequence. It acts on the product of the FgaOx3-catalyzed reaction to complete the formation of festuclavine. nih.govrsc.org The gene fgaFS has also been located within the same biosynthetic gene cluster, highlighting the coordinated genetic regulation of this pathway. researchgate.net
| Enzyme | Gene | Organism | Function in Festuclavine Biosynthesis |
| Old Yellow Enzyme | fgaOx3 | Aspergillus fumigatus | Initial reduction of chanoclavine-I aldehyde |
| Festuclavine Synthase | fgaFS | Aspergillus fumigatus | Catalyzes the final step in the formation of festuclavine |
Mechanistic Studies of Enzymatic Reactions (e.g., Methylation, Cyclization)
The early steps of ergot alkaloid biosynthesis involve methylation and cyclization reactions that are common to the formation of all ergoline compounds, including festuclavine. The initial prenylation of L-tryptophan is followed by an N-methylation step catalyzed by a methyltransferase. nih.gov
The crucial cyclization reactions that form the characteristic tetracyclic ergoline ring system are complex and involve several enzymatic steps leading to the formation of chanoclavine-I. This intermediate is then oxidized to chanoclavine-I aldehyde. mdpi.com
The specific mechanism for the conversion of chanoclavine-I aldehyde to festuclavine involves a reductive cyclization. In vitro studies with purified FgaOx3 and FgaFS have shown that festuclavine is only formed when both enzymes are present. nih.govrsc.org The reaction proceeds optimally when chanoclavine-I aldehyde is incubated with both enzymes simultaneously or in a sequential reaction where FgaOx3 acts first. nih.govrsc.org In the absence of FgaFS, the reaction catalyzed by FgaOx3 leads to the formation of shunt products that are not substrates for FgaFS. nih.govrsc.org This indicates a tightly controlled enzymatic cascade is necessary to channel the intermediate towards festuclavine.
Genetic and Molecular Basis of Ergoline, 6,8beta-dimethyl- Production
The production of festuclavine is governed by a set of genes organized in a biosynthetic gene cluster. This clustering allows for coordinated regulation of the entire pathway.
Gene Cluster Identification and Functional Annotation
In Aspergillus fumigatus, the genes required for the biosynthesis of fumigaclavines, a class of ergot alkaloids for which festuclavine is a key intermediate, are located in a single gene cluster. nih.govresearchgate.net This cluster, often referred to as the eas (ergot alkaloid synthesis) cluster, contains the genes encoding the enzymes responsible for the entire biosynthetic pathway, from the initial precursors to the final products. wvu.edunih.gov
Key genes within this cluster that are directly involved in the synthesis of festuclavine include fgaOx3 and fgaFS. researchgate.net Functional analysis, including gene knockout experiments, has confirmed the essential role of these genes in festuclavine production. researchgate.net Deletion of either of these genes in A. fumigatus would be expected to abolish or significantly reduce the production of festuclavine and downstream fumigaclavines.
| Gene | Encoded Enzyme/Protein | Putative Function in Festuclavine Pathway |
| dmaW | Dimethylallyltryptophan synthase | Catalyzes the first committed step in ergot alkaloid biosynthesis |
| easF | DMAT N-methyltransferase | N-methylation of dimethylallyltryptophan |
| easE | Catalase | Involved in the formation of chanoclavine-I |
| easC | FAD-dependent oxidoreductase | Involved in the formation of chanoclavine-I |
| easD | Chanoclavine-I dehydrogenase | Oxidation of chanoclavine-I to chanoclavine-I aldehyde |
| fgaOx3 (easA) | Old Yellow Enzyme | Reduction of chanoclavine-I aldehyde |
| fgaFS (easG) | Festuclavine Synthase | Formation of festuclavine |
Transcriptomic and Proteomic Analyses of Biosynthetic Pathways
Transcriptomic and proteomic analyses are powerful tools for understanding the regulation of biosynthetic pathways. nih.govnih.gov By measuring the levels of mRNA transcripts and proteins, respectively, researchers can gain insights into how the expression of the festuclavine biosynthetic genes is controlled under different environmental or developmental conditions.
While comprehensive transcriptomic and proteomic studies specifically targeting the entire festuclavine biosynthetic pathway in A. fumigatus are not extensively detailed in the available literature, such analyses would be expected to reveal coordinated expression of the eas cluster genes. For example, under conditions that favor ergot alkaloid production, one would anticipate an upregulation of the transcripts for fgaOx3, fgaFS, and other genes within the cluster. researchgate.net
Proteomic studies would complement this by confirming that the increased gene expression translates into higher levels of the corresponding enzymes. nih.gov Such analyses could also identify regulatory proteins, such as transcription factors, that control the expression of the entire gene cluster. Understanding this regulatory network is a key aspect of rationally engineering fungal strains for enhanced production of festuclavine.
Biotechnological Approaches for Enhancing Ergoline, 6,8beta-dimethyl- Production
The industrial synthesis of specific ergot alkaloids, such as 6,8beta-dimethyl-ergoline, relies heavily on biotechnological processes. These methods focus on improving the productivity of the fungal strains that naturally produce these compounds, primarily species of Claviceps. Enhancements are achieved through two main strategies: direct genetic modification of the producing strains and the meticulous optimization of fermentation conditions.
Strain Improvement through Genetic Engineering
Modern genetic engineering techniques offer precise tools to modify the metabolic pathways of ergot alkaloid-producing fungi to increase the yield of desired compounds. nih.gov Strain improvement is a continuous process vital for maintaining high productivity in industrial fermentation. nih.gov
A primary focus of this metabolic engineering is the ergot alkaloid synthesis (eas) gene cluster. nih.gov The gene lpsA, which encodes the non-ribosomal peptide synthetase responsible for the first committed step in the pathway, is a key target. nih.gov Genetic variations within this gene have been correlated with different alkaloid profiles, suggesting that modifications to its expression or sequence could channel more precursors towards ergoline synthesis. nih.gov
Another critical gene is easH. Different versions of the enzyme encoded by this gene, EasH, can catalyze different final steps in the pathway. nih.gov While some versions are involved in producing rugulovasine or cycloclavine, specific variants are crucial for the dimethylation step that forms 6,8beta-dimethyl-ergoline. Overexpression of the correct easH variant can therefore be a direct strategy to boost production.
Below is a table summarizing key genetic targets for improving 6,8beta-dimethyl-ergoline production.
| Gene Target | Encoded Enzyme/Protein | Engineering Strategy | Expected Outcome |
| lpsA | Non-ribosomal peptide synthetase | Overexpression/Modification | Increased precursor flow into the ergoline pathway. nih.gov |
| easH | Dimethylallyl-L-tryptophan N-methyltransferase | Overexpression of specific variant | Enhanced final dimethylation step. nih.gov |
| Histone Deacetylases | Regulatory Enzymes | Inhibition (e.g., using SAHA) | Increased expression of multiple eas genes. nih.gov |
Fermentation Optimization Strategies
Optimizing the culture conditions is paramount to maximizing the yield from either wild-type or genetically engineered strains. nih.gov This involves adjusting nutritional and physical parameters to support robust fungal growth and high-level alkaloid production.
The composition of the fermentation medium is critical. Key factors include the choice of carbon and nitrogen sources, their concentrations, and the presence of precursors. drdo.gov.in High yields of ergot alkaloids have been achieved using media containing sucrose (B13894) or maltose (B56501) as the carbon source and ammonium (B1175870) succinate (B1194679) as the nitrogen source. drdo.gov.inscirp.org The addition of the precursor L-tryptophan has also been shown to significantly boost alkaloid production. drdo.gov.in The concentration of phosphate (B84403) is another crucial factor that needs careful control. researchgate.net
Physical parameters must also be precisely maintained. The optimal pH for ergot alkaloid production by Claviceps species is typically around 5.0 to 6.0. scirp.orgresearchgate.net Temperature is generally kept stable at approximately 25°C. scirp.orgresearchgate.net Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen for the various oxidative reactions in the biosynthetic pathway.
Statistical methods, such as Plackett-Burman design and response surface methodology, are often employed to systematically screen multiple factors and identify the optimal combination for maximum yield. researchgate.netmdpi.com These studies have consistently identified factors like sucrose, yeast extract, and certain inorganic salts (e.g., FeSO₄) as having a pivotal role in enhancing production. researchgate.netmdpi.com
The table below outlines key parameters optimized during fermentation for enhanced production.
| Parameter | Optimized Condition | Rationale |
| Carbon Source | Sucrose, Mannitol, Maltose | Provides energy and carbon skeletons for biosynthesis. drdo.gov.inmdpi.com |
| Nitrogen Source | Ammonium Succinate, Peptone | Essential for cell growth and enzyme synthesis. drdo.gov.inmdpi.com |
| Precursor | L-Tryptophan | Direct precursor for the ergoline ring structure. drdo.gov.inpurdue.edu |
| pH | 5.0 - 6.2 | Maintains optimal enzyme activity and cell viability. researchgate.netmdpi.com |
| Temperature | ~25°C | Optimal for fungal growth and metabolic activity. scirp.orgresearchgate.net |
| Inorganic Salts | Optimized levels of KH₂PO₄, FeSO₄ | Phosphate levels and trace metals are critical for regulation and as cofactors. researchgate.netmdpi.com |
By integrating advanced strain improvement through genetic engineering with meticulously optimized fermentation strategies, the biotechnological production of Ergoline, 6,8beta-dimethyl- can be made more efficient and economically viable.
Total Synthesis and Semisynthesis of Ergoline, 6,8beta Dimethyl and Its Stereoisomers
Retrosynthetic Analysis of the Ergoline (B1233604) Scaffold
A common retrosynthetic approach to the ergoline scaffold, as applied to Ergoline, 6,8beta-dimethyl-, involves disconnection of the C and D rings. A key strategy focuses on the construction of the tetracyclic core in a convergent manner, often involving the formation of the indole (B1671886) ring at a late stage. One prominent strategy involves a palladium-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade. acs.org This approach retrosynthetically disconnects the ergoline core into a suitably functionalized diene precursor.
Another retrosynthetic strategy for clavine alkaloids, including festuclavine (B1196704) (6,8β-dimethylergoline), involves the disconnection of the D-ring from a tricyclic intermediate. This tricyclic core can be envisioned to arise from a key stereodefining reaction, such as a catalytic asymmetric nitro-Michael reaction, which sets the crucial stereocenters at C-8 and C-10. researchgate.net This approach highlights the importance of establishing the correct stereochemistry early in the synthetic sequence.
A generalized retrosynthetic analysis is depicted below:
Development of Novel Synthetic Methodologies for the Ergoline Core
The synthesis of the ergoline core has benefited significantly from the advent of modern synthetic methods, particularly those involving transition-metal catalysis. A notable advancement is the divergent total synthesis of several ergot alkaloids, including festuclavine, which utilizes a palladium-catalyzed intramolecular Larock indole annulation/Tsuji–Trost allylation cascade. acs.org This powerful one-pot reaction constructs the tetracyclic core of the ergoline skeleton with high efficiency. acs.org
Other innovative approaches include the use of a CpCo(CO)2 catalyzed cocyclization of two alkynes and a nitrile, and reductive enamide photocyclization to prepare racemic lysergene, which can be a precursor to festuclavine. arkat-usa.org These methods showcase the versatility of modern organometallic chemistry in assembling complex heterocyclic systems.
The stereoselective synthesis of the Ergoline, 6,8beta-dimethyl- skeleton, which possesses a trans-fused C/D ring junction, is a critical aspect of its total synthesis. One successful strategy involves the catalytic hydrogenation of an unsaturated precursor. For instance, lysergine (B1675760) can be converted to festuclavine by treatment with Pd/C and H2 gas, which selectively installs the favored trans-ring junction in high yield. arkat-usa.org
The stereochemistry at the C-8 position is another crucial element. In some syntheses, this is controlled through stereoselective reductions or by employing chiral auxiliaries. For example, the Evans aldol (B89426) reaction has been utilized for the stereoselective construction of stereogenic centers at allylic positions in precursors to the ergoline skeleton. researchgate.net
The development of asymmetric syntheses of Ergoline, 6,8beta-dimethyl- and its stereoisomers has been a significant goal to access enantiopure material without the need for chiral resolution. A key breakthrough in this area is the use of a catalytic enantioselective intramolecular nitro-Michael reaction. researchgate.net This reaction, catalyzed by a thiourea-based organocatalyst, allows for the construction of vicinal stereocenters with high enantioselectivity (up to 97% ee) and moderate diastereoselectivity. researchgate.net This method provides a direct route to a key tricyclic γ-nitroester intermediate, which can then be elaborated to festuclavine and other clavine alkaloids. researchgate.net
This asymmetric approach offers a significant advantage over previous racemic syntheses, providing an efficient pathway to optically active ergoline alkaloids.
Strategies for Introducing Substituents at Key Positions (e.g., C-6, C-8)
The introduction of the methyl groups at the C-6 and C-8 positions of the ergoline scaffold is a key step in the synthesis of Ergoline, 6,8beta-dimethyl-.
The N-6 methyl group is typically introduced via N-alkylation of a secondary amine precursor. This is often achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. In many synthetic routes, the N-6 nitrogen is part of a precursor that already contains the methyl group, or it is introduced early in the synthesis.
The C-8 methyl group with the desired β-stereochemistry is often installed through stereoselective methods. In the asymmetric synthesis employing a nitro-Michael reaction, the C-8 stereocenter is established during the key cyclization step. researchgate.net In other approaches, the C-8 substituent is derived from a functional group that is later converted to a methyl group. For example, a hydroxymethyl group at C-8 can be reduced to a methyl group. The reduction of agroclavine (B1664434), which has an exocyclic double bond at C-8, can also lead to the formation of festuclavine with a methyl group at this position. arkat-usa.org
Semisynthetic Transformations from Natural Ergoline Precursors
Semisynthesis from readily available natural ergoline alkaloids provides an alternative and often more practical route to Ergoline, 6,8beta-dimethyl- and its analogs.
A notable semisynthetic route involves the reduction of agroclavine. Treatment of agroclavine with sodium metal in n-butanol yields a mixture of clavine alkaloids, including festuclavine, pyroclavine, costaclavine, and lysergine. arkat-usa.org
Chanoclavine-I aldehyde, a biosynthetic precursor to tetracyclic ergoline alkaloids, can also be converted to festuclavine. arkat-usa.orgnih.gov This transformation mimics the natural biosynthetic pathway and can be achieved through biocatalytic methods. nih.gov
Furthermore, lysergic acid and its derivatives can serve as starting materials. For example, the reduction of lysergol (B1675761) mesylate with lithium aluminum hydride affords lysergine, which can then be hydrogenated to festuclavine. arkat-usa.org
| Precursor | Reagents and Conditions | Product(s) | Reference |
| Agroclavine | Na, n-BuOH | Festuclavine, Pyroclavine, Costaclavine, Lysergine | arkat-usa.org |
| Chanoclavine-I aldehyde | Biocatalytic conversion | Festuclavine | arkat-usa.orgnih.gov |
| Lysergol mesylate | 1. LiAlH4, THF; 2. Pd/C, H2 | Festuclavine | arkat-usa.org |
Advanced Chromatographic and Spectroscopic Techniques for Synthetic Product Characterization
The characterization of synthetic Ergoline, 6,8beta-dimethyl- and its stereoisomers relies on a combination of advanced chromatographic and spectroscopic techniques to confirm the structure, purity, and stereochemistry of the final products and intermediates.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is instrumental for separating and determining the enantiomeric excess of asymmetrically synthesized ergoline alkaloids. mdpi.com Reversed-phase HPLC is commonly used for purity analysis and purification of synthetic intermediates and final products.
Thin-Layer Chromatography (TLC): TLC is routinely used for monitoring reaction progress and for preliminary purity assessment.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the primary tools for structural elucidation of the ergoline skeleton. nih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule. mdpi.com Nuclear Overhauser Effect (NOE) experiments are crucial for determining the relative stereochemistry, particularly the trans-fusion of the C/D rings and the orientation of the C-8 methyl group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds. nih.gov Tandem mass spectrometry (MS/MS) provides valuable fragmentation data that aids in structural confirmation.
Below is a table summarizing typical spectroscopic data for Ergoline, 6,8beta-dimethyl- (Festuclavine).
| Technique | Data |
| 1H NMR (CDCl3, representative shifts) | δ (ppm): ~7.8 (s, 1H, NH), ~7.2-6.8 (m, 4H, Ar-H), ~3.4 (m, 1H), ~3.2 (m, 1H), ~2.8 (s, 3H, N-CH3), ~2.7-2.4 (m, 4H), ~1.2 (d, 3H, C8-CH3) |
| 13C NMR (CDCl3, representative shifts) | δ (ppm): ~135, ~132, ~125, ~122, ~118, ~110, ~108, ~65, ~58, ~45, ~43, ~35, ~32, ~28, ~21 |
| Mass Spectrometry (ESI+) | m/z: 241.1705 [M+H]+ |
Structure Activity Relationship Sar Studies of Ergoline, 6,8beta Dimethyl Analogues
Rational Design of Ergoline (B1233604), 6,8beta-dimethyl- Derivatives
The rational design of "Ergoline, 6,8beta-dimethyl-" derivatives is a testament to the evolution of medicinal chemistry from serendipitous discovery to a more target-oriented approach. The inherent rigidity of the ergoline nucleus provides a well-defined three-dimensional structure that allows for precise modifications and the subsequent correlation of these changes with biological activity. This has facilitated the development of pharmacophore models that guide the design of new analogues with desired pharmacological profiles.
A key aspect of the rational design process involves leveraging the known structural features of the ergoline skeleton that are crucial for receptor binding. The embedded phenethylamine (B48288) and tryptamine (B22526) moieties within the ergoline structure are recognized as key pharmacophoric elements for interaction with monoamine receptors. Computational modeling and X-ray crystallography of related ergoline ligands in complex with their receptors have provided invaluable insights into the binding pockets, allowing for the design of derivatives with optimized interactions. For instance, understanding the spatial orientation of the molecule within the receptor has guided the placement of substituents to enhance affinity and selectivity.
The overarching goal of the rational design of these derivatives is to fine-tune their interaction with specific receptor subtypes. This involves a deep understanding of the subtle differences in the amino acid residues lining the binding pockets of various receptors. By strategically modifying the "Ergoline, 6,8beta-dimethyl-" scaffold, researchers aim to create ligands that can discriminate between closely related receptors, thereby minimizing off-target effects and improving the therapeutic index.
Systematic Chemical Modification at the Ergoline C-6 and C-8 Positions
The C-6 and C-8 positions of the ergoline ring system have been identified as critical nodes for modulating the pharmacological activity of "Ergoline, 6,8beta-dimethyl-" analogues. Systematic chemical modifications at these positions have yielded a wealth of SAR data, providing a clear picture of how alterations in steric bulk, electronics, and hydrogen bonding potential impact receptor interaction.
Modification at the C-6 Position: The methyl group at the C-6 position, which corresponds to the nitrogen of the piperidine (B6355638) ring, plays a significant role in defining the orientation of the molecule within the binding pocket. While the methyl group is a common feature in many potent ergoline derivatives, modifications at this position have been explored to probe the steric tolerance of the receptor. Increasing the size of the alkyl substituent at C-6 can lead to a decrease in affinity, suggesting that this region of the binding pocket is sterically constrained.
Modification at the C-8 Position: The C-8 position has been the most extensively studied site for chemical modification. The beta-orientation of the methyl group in "Ergoline, 6,8beta-dimethyl-" is crucial for its biological activity profile. Modifications at this position have ranged from simple alkyl homologation to the introduction of a wide variety of functional groups, including amides, esters, and various heterocyclic moieties. These changes have been shown to dramatically alter both the affinity and the functional efficacy of the resulting compounds, often shifting the pharmacological profile from agonist to antagonist or vice versa.
Impact of Stereochemistry on Biological Activity
Stereochemistry is a paramount determinant of the biological activity of "Ergoline, 6,8beta-dimethyl-" analogues. The rigid, chiral nature of the ergoline scaffold, with its multiple stereocenters, dictates a precise three-dimensional arrangement of substituents that is critical for molecular recognition by the target receptor.
The stereochemistry at the C-8 position is particularly influential. The natural configuration for most biologically active ergoline alkaloids is the 8-beta orientation. In the case of "Ergoline, 6,8beta-dimethyl-", the equatorial positioning of the methyl group in the beta configuration is generally favored for optimal receptor interaction. The corresponding 8-alpha epimer, with the methyl group in an axial orientation, often exhibits significantly lower affinity and/or a different pharmacological profile. This stark difference in activity underscores the highly specific nature of the ligand-receptor interaction, where even a subtle change in the spatial disposition of a single substituent can have profound consequences on biological function.
Exploration of Substituent Effects on Receptor Binding and Functional Efficacy
The exploration of substituent effects on the receptor binding and functional efficacy of "Ergoline, 6,8beta-dimethyl-" analogues has been a cornerstone of SAR studies. By systematically varying the physicochemical properties of the substituents at key positions, researchers have been able to map out the requirements for potent and selective receptor modulation.
The introduction of different functional groups at the C-8 position has been particularly informative. For instance, replacing the methyl group with larger, more lipophilic groups can enhance affinity for certain receptors by promoting favorable hydrophobic interactions within the binding pocket. Conversely, the introduction of polar groups capable of forming hydrogen bonds can also lead to increased affinity if complementary hydrogen bond donors or acceptors are present in the receptor.
The functional efficacy of these analogues is also highly sensitive to the nature of the C-8 substituent. Small modifications can switch a compound from a full agonist to a partial agonist or even an antagonist. This is often attributed to the ability of the substituent to stabilize different conformational states of the receptor. An agonist, for example, will stabilize the active conformation of the receptor, while an antagonist will bind to the inactive state without promoting its activation.
Below is an interactive data table summarizing the receptor binding affinities of some "Ergoline, 6,8beta-dimethyl-" analogues and related compounds.
| Compound | Modification | Receptor | Binding Affinity (Ki, nM) |
| Ergoline, 6,8beta-dimethyl- | Parent Compound | D2 | - |
| Analogue 1 | C-8 Ethyl | D2 | - |
| Analogue 2 | C-8 Isopropyl | D2 | - |
| Analogue 3 | C-6 Ethyl | D2 | - |
| 8α-amino-6-methyl-ergoline | C-8 Amino | D2 | >1000 |
| Derivative 2a | C-8 Mercaptoacetylamino | D2 | 3-50 |
Note: Data for the parent compound and some analogues are not publicly available in the searched literature. The table includes data for a closely related series to illustrate the impact of C-8 modification.
Derivatization Strategies for Enhancing Selectivity and Potency
A variety of derivatization strategies have been employed to enhance the selectivity and potency of "Ergoline, 6,8beta-dimethyl-" analogues. These strategies often involve the application of well-established medicinal chemistry principles to optimize the pharmacokinetic and pharmacodynamic properties of the parent compound.
One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar steric and electronic properties. This can be used to fine-tune the interaction with the target receptor or to improve metabolic stability. For example, replacing a metabolically labile ester group with a more stable amide or a non-classical bioisostere can prolong the duration of action.
Another important strategy is the incorporation of conformational constraints . By introducing rigidifying elements into the molecule, it is possible to lock it into a bioactive conformation, thereby reducing the entropic penalty of binding and increasing affinity. This can be achieved through the formation of additional rings or the introduction of bulky groups that restrict bond rotation.
Scaffold hopping is a more advanced strategy where the ergoline core is replaced by a different chemical scaffold that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties, such as better selectivity or a more favorable side effect profile.
Finally, the synthesis of bivalent ligands , where two ergoline pharmacophores are linked together, has been explored as a strategy to enhance affinity and selectivity by simultaneously interacting with two binding sites on the receptor or by bridging two adjacent receptors.
An article on the molecular mechanisms of action for the chemical compound “Ergoline, 6,8beta-dimethyl-” cannot be generated as requested.
Extensive searches for scientific data pertaining to "Ergoline, 6,8beta-dimethyl-," also known by its synonym Festuclavine (B1196704), did not yield the specific, detailed research findings required to populate the requested article outline. While general information exists for the broader class of ergoline alkaloids, which are known to interact with serotonergic, dopaminergic, and adrenergic systems, specific data on the receptor binding affinities, receptor subtype specificity, functional agonist or antagonist activity, and downstream signaling pathways for "Ergoline, 6,8beta-dimethyl-" is not available in the public domain based on the conducted searches.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific chemical compound.
Molecular Mechanisms of Action: Receptor Interactions and Cellular Pathways
Investigations into Other Potential Molecular Targets (e.g., Enzymes, Ion Channels)
Following a comprehensive review of available scientific literature, no specific studies detailing the direct interactions of Ergoline (B1233604), 6,8beta-dimethyl- with enzymes or ion channels have been identified. Research into the molecular pharmacology of this particular ergoline derivative has primarily focused on its interactions with G-protein coupled receptors, such as serotonin (B10506) and dopamine (B1211576) receptors.
Consequently, there is a lack of published data regarding the potential for Ergoline, 6,8beta-dimethyl- to act as an inhibitor, inducer, or substrate for key enzyme families, such as Cytochrome P450 (CYP) or Monoamine Oxidase (MAO). Similarly, its effects on the activity of various ion channels, which are crucial for neuronal excitability and cellular signaling, remain uncharacterized.
This absence of information highlights a gap in the current understanding of the complete pharmacological profile of Ergoline, 6,8beta-dimethyl-. Future research may explore these potential non-receptor targets to more fully elucidate its mechanisms of action and potential secondary effects. Without such dedicated studies, any discussion of its influence on enzymatic activity or ion channel function would be speculative.
Computational Chemistry and Molecular Modeling of Ergoline, 6,8beta Dimethyl
Quantum Chemical Calculations for Conformational Analysis and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. For Ergoline (B1233604), 6,8beta-dimethyl-, these methods provide insights into its stable conformations and the distribution of electrons, which are crucial for its chemical behavior and receptor interactions.
Conformational analysis of the ergoline ring system, which consists of a fused four-ring structure, is complex. The addition of a methyl group at the 8beta position introduces another layer of conformational possibilities. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the relative energies of different conformers. These calculations help in identifying the most stable, low-energy conformations that the molecule is likely to adopt. The choice of basis set, such as 6-31G*, is critical for obtaining accurate energetic and geometric parameters.
Molecular electrostatic potential (MEP) maps, derived from quantum chemical calculations, are invaluable for understanding the electronic structure. These maps illustrate the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. For ergoline derivatives, the MEP pattern is crucial in determining their interaction with receptor sites. nih.gov
Table 1: Representative Quantum Chemical Calculation Parameters for Ergoline Derivatives
| Parameter | Typical Value/Method | Significance |
|---|---|---|
| Method | Density Functional Theory (DFT) with B3LYP functional | Balances accuracy and computational cost for geometry optimization and energy calculations. |
| Basis Set | 6-31G* or higher | Describes the atomic orbitals used in the calculation, impacting the accuracy of the results. |
| Solvation Model | Polarizable Continuum Model (PCM) | Simulates the effect of a solvent on the molecule's properties. |
| Calculated Properties | Relative energies of conformers, molecular orbital energies (HOMO/LUMO), MEP | Provides insights into stability, reactivity, and interaction sites. |
Molecular Dynamics Simulations of Ergoline, 6,8beta-dimethyl- in Biological Environments
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a realistic biological environment. For Ergoline, 6,8beta-dimethyl-, MD simulations are particularly useful for studying its interaction with cell membranes and its conformational flexibility in solution.
A common application of MD is to simulate the behavior of a ligand in a lipid bilayer, which serves as a model for the cell membrane. These simulations can reveal how the molecule partitions into the membrane, its preferred orientation, and its effect on membrane properties. Such studies are computationally intensive, often requiring specialized force fields that accurately represent the interactions between the ligand, lipids, and water molecules.
The dynamic nature of MD simulations also allows for a more thorough exploration of the conformational landscape of Ergoline, 6,8beta-dimethyl- than static quantum chemical calculations. By simulating the molecule's movement over nanoseconds or even microseconds, researchers can observe transitions between different conformations and identify the most populated conformational states in a given environment.
Ligand-Protein Docking Studies for Elucidating Binding Modes
Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For Ergoline, 6,8beta-dimethyl-, docking studies are essential for understanding its interaction with potential biological targets, such as G-protein coupled receptors (GPCRs), which are common targets for ergoline derivatives.
The docking process involves two main components: a search algorithm to generate a variety of possible binding poses and a scoring function to rank these poses based on their predicted binding affinity. The accuracy of docking studies is highly dependent on the quality of the protein crystal structure and the ability of the scoring function to correctly evaluate the complex interplay of forces involved in ligand binding.
For ergoline compounds, docking studies have been instrumental in rationalizing their activity at various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. These studies can identify key amino acid residues in the receptor's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. This information is invaluable for understanding the molecular basis of the ligand's pharmacological activity and for designing new derivatives with improved properties.
Pharmacophore Modeling and Virtual Screening for Novel Ergoline-Based Ligands
Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the ergoline scaffold, pharmacophore models can be developed based on the structures of known active compounds.
A pharmacophore model for ergoline-based ligands typically includes features such as a hydrophobic core corresponding to the tetracyclic ring system, a hydrogen bond acceptor/donor, and an aromatic region. nih.govresearchgate.net The specific arrangement and nature of these features can be fine-tuned to be selective for a particular receptor subtype.
Once a pharmacophore model is established, it can be used as a query in a virtual screening campaign to search large databases of chemical compounds for molecules that match the pharmacophoric features. nih.gov This approach allows for the rapid identification of potential new ergoline-based ligands with desired pharmacological activities, which can then be synthesized and tested experimentally.
Table 2: Common Pharmacophore Features for Ergoline Derivatives
| Feature | Description | Importance |
|---|---|---|
| Aromatic Ring | Typically the indole (B1671886) moiety of the ergoline scaffold. | Involved in π-π stacking interactions with aromatic residues in the receptor. |
| Hydrophobic Group | The aliphatic portions of the ring system. | Contributes to binding through hydrophobic interactions. |
| Hydrogen Bond Acceptor/Donor | The nitrogen atom in the indole ring or other functional groups. | Forms key hydrogen bonds with the receptor. |
| Positive Ionizable Group | The basic nitrogen atom at position 6. | Can form ionic interactions with acidic residues in the receptor. |
In Silico Prediction of Receptor Selectivity and Functional Activity
Predicting the receptor selectivity and functional activity of a ligand is a major challenge in computational chemistry. For Ergoline, 6,8beta-dimethyl-, in silico methods can provide valuable insights into its likely pharmacological profile.
Receptor selectivity is often determined by subtle differences in the amino acid composition and shape of the binding pockets of different receptor subtypes. By comparing the docking scores and binding modes of Ergoline, 6,8beta-dimethyl- at various receptor models, it is possible to predict its selectivity profile. For example, specific interactions with non-conserved residues in the binding pocket of one receptor subtype over another can be indicative of selectivity. nih.govnih.govfao.orgpreprints.orgresearchgate.net
Predicting functional activity (i.e., whether a ligand is an agonist, antagonist, or inverse agonist) is more complex and often requires more sophisticated computational approaches, such as MD simulations of the ligand-receptor complex. These simulations can reveal how the ligand influences the conformational dynamics of the receptor, which is often linked to its functional effect. For instance, an agonist might stabilize a specific active conformation of the receptor, while an antagonist might bind in a way that prevents this conformational change.
Advanced Analytical and Spectroscopic Methodologies for Research Applications
High-Resolution Mass Spectrometry for Metabolite Profiling
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the metabolite profiling of ergoline (B1233604) alkaloids. nih.govnih.gov This technique allows for the accurate mass measurement of the parent compound and its metabolites, facilitating their identification in complex biological matrices. oregonstate.edu
In a typical workflow, samples are first subjected to chromatographic separation to resolve individual components. The eluted compounds are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. The high-resolution analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, provides precise mass-to-charge (m/z) ratio measurements, enabling the determination of elemental compositions. mdpi.com
For "Ergoline, 6,8beta-dimethyl-", HRMS would be employed to identify potential biotransformation products. Common metabolic pathways for ergoline alkaloids include N-demethylation, hydroxylation, and glucuronidation. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide crucial structural information for pinpointing the site of modification on the ergoline scaffold. nih.govwikipedia.org The fragmentation of the tetracyclic ergoline ring system often yields characteristic product ions that serve as a signature for this class of compounds. youtube.com
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for "Ergoline, 6,8beta-dimethyl-" and a Potential Metabolite
| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) | Proposed Structure |
| Parent Compound | C₁₆H₂₀N₂ | 241.1699 | 241.1702 | 1.2 | Ergoline, 6,8beta-dimethyl- |
| Metabolite 1 | C₁₅H₁₈N₂ | 227.1543 | 227.1546 | 1.3 | N-demethylated metabolite |
This table presents hypothetical data for illustrative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and stereochemical elucidation of organic molecules, including "Ergoline, 6,8beta-dimethyl-". A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC, and NOESY) is typically employed. nih.govresearchgate.net
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. nih.gov For "Ergoline, 6,8beta-dimethyl-", specific chemical shifts and coupling constants of the protons on the rigid tetracyclic ring system would be characteristic.
The stereochemistry at the C-8 position is a critical feature of ergoline alkaloids. nih.gov Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable for determining the relative stereochemistry by identifying protons that are close in space. nih.gov For instance, the observation of a NOE between the proton at C-8 and one of the methyl groups would help to confirm the beta orientation of the dimethyl group.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Ergoline Scaffold
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | ~6.8-7.0 | ~120-125 |
| 4 | ~3.0-3.5 | ~50-55 |
| 5 | ~3.0-3.5 | ~60-65 |
| 7 | ~2.5-3.0 | ~45-50 |
| 8 | ~2.5-3.0 | ~40-45 |
| 9 | ~3.0-3.5 | ~30-35 |
| 10 | ~2.5-3.0 | ~35-40 |
| N-6 Methyl | ~2.5-2.8 | ~40-45 |
Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern. nih.govnih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
Due to the presence of multiple chiral centers in the ergoline structure, assessing the enantiomeric and diastereomeric purity of "Ergoline, 6,8beta-dimethyl-" is essential. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is the method of choice for this purpose. acs.orgresearchgate.net
The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times. tue.nl Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers, can be used. The choice of the mobile phase, which often consists of a mixture of an alkane and an alcohol, is critical for achieving optimal separation. researchgate.net
For "Ergoline, 6,8beta-dimethyl-", a validated chiral HPLC method would be necessary to quantify the desired 6,8beta-dimethyl enantiomer and to detect and quantify any potential stereoisomeric impurities that may have formed during synthesis or storage.
Table 3: Exemplary Chiral HPLC Method Parameters for Ergoline Alkaloid Separation
| Parameter | Value |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
This table provides an example of typical parameters; method development and optimization would be required for "Ergoline, 6,8beta-dimethyl-".
Crystallographic Studies of Ergoline, 6,8beta-dimethyl- and its Complexes
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry. umn.edu Obtaining a single crystal of "Ergoline, 6,8beta-dimethyl-" or one of its complexes suitable for X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and the conformation of the tetracyclic ergoline ring system. nih.govresearchgate.net
Crystallographic studies are also invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and van der Waals forces. nih.gov Furthermore, co-crystallization of "Ergoline, 6,8beta-dimethyl-" with a target protein or receptor can provide detailed insights into its binding mode and the specific interactions that govern its biological activity. This information is crucial for structure-based drug design and for understanding the molecular basis of its pharmacological effects. pnas.org
Table 4: Illustrative Crystallographic Data for an Ergoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.455 |
| b (Å) | 29.868 |
| c (Å) | 8.957 |
| β (°) | 111.95 |
| Z | 4 |
Data presented is for Pergolide methanesulfonate, a related ergoline derivative, for illustrative purposes. umn.edu
Ecological and Phytochemical Research of Ergoline, 6,8beta Dimethyl Producing Organisms
Distribution and Occurrence of Ergoline (B1233604), 6,8beta-dimethyl- in Natural Sources
Ergoline, 6,8beta-dimethyl-, also known by its common synonyms Festuclavine (B1196704) and Costaclavine, has been identified in a range of natural sources, spanning both the plant and fungal kingdoms. Its presence is often linked to symbiotic relationships between fungi and plants.
Argyreia nervosa : The seeds of the Hawaiian Baby Woodrose (Argyreia nervosa) are well-documented to contain a complex mixture of ergoline alkaloids, including festuclavine. capes.gov.br The production of these alkaloids is attributed to a symbiotic relationship with the fungus Periglandula species. nih.gov The concentration and composition of these alkaloids can vary significantly depending on the specific plant chemotype.
Epichloe typhina : This endophytic fungus forms a symbiotic relationship with various grass species. nih.gov Within this symbiosis, Epichloe typhina produces a range of ergoline alkaloids, including festuclavine, which are known to provide the host plant with protection against herbivores. nih.govnih.gov
Aspergillus japonicus : While this species is known to produce a variety of secondary metabolites, the specific production of festuclavine is less commonly reported compared to other Aspergillus species. However, the genetic machinery for ergoline alkaloid biosynthesis is present in the genus.
Aspergillus fumigatus : This ubiquitous fungus is a known producer of several ergoline alkaloids. Festuclavine is a key intermediate in the biosynthetic pathway of other more complex fumigaclavine alkaloids in Aspergillus fumigatus. nih.gov The production of these compounds is linked to the organism's metabolic processes.
Penicillium roqueforti : This fungus, widely used in the production of blue cheese, is capable of synthesizing a diverse array of secondary metabolites, including several ergoline alkaloids. Both festuclavine and its isomer, agroclavine (B1664434), are produced by Penicillium roqueforti. nih.gov
Ipomoea muelleri : Similar to Argyreia nervosa, this species of morning glory contains ergoline alkaloids due to a symbiotic association with Periglandula fungi. nih.govnih.gov Festuclavine is among the various ergoline alkaloids that have been identified in the seeds of this plant. nih.gov
| Organism | Family/Genus | Common Name | Presence of Ergoline, 6,8beta-dimethyl- |
|---|---|---|---|
| Argyreia nervosa | Convolvulaceae | Hawaiian Baby Woodrose | Yes |
| Epichloe typhina | Clavicipitaceae | Choke Fungus | Yes |
| Aspergillus japonicus | Aspergillaceae | - | Reported in genus |
| Aspergillus fumigatus | Aspergillaceae | - | Yes |
| Penicillium roqueforti | Aspergillaceae | - | Yes |
| Ipomoea muelleri | Convolvulaceae | Poison Morning-Glory | Yes |
Role of Ergoline, 6,8beta-dimethyl- in Plant-Microbe Interactions
Ergoline alkaloids, including Ergoline, 6,8beta-dimethyl-, play a significant role in the intricate interactions between plants and symbiotic fungi. These compounds are often central to the defensive mutualism observed in these relationships.
In the symbiosis between Epichloe species and grasses, the production of ergoline alkaloids by the fungus provides the host plant with a potent defense mechanism against herbivores. nih.govnih.gov These alkaloids can deter feeding by insects and grazing mammals, thereby increasing the fitness and survival of the host plant. The endophyte, in turn, receives nutrients and a protected environment within the plant tissues. nih.gov This defensive role is a classic example of a protective symbiosis mediated by secondary metabolites.
Similarly, in the association between Periglandula fungi and Convolvulaceae species like Argyreia nervosa and Ipomoea muelleri, the ergoline alkaloids produced by the fungus are thought to protect the seeds from predation. nih.gov The high concentration of these alkaloids in the seeds suggests a targeted defense strategy to ensure the reproductive success of the host plant.
Chemodiversity and Chemotaxonomy of Ergoline Alkaloid-Producing Species
The production of ergoline alkaloids is a key chemotaxonomic marker for the fungal family Clavicipitaceae, which includes the genus Epichloe. mdpi.com The profile of ergoline alkaloids, including the presence and relative abundance of compounds like festuclavine, can be used to differentiate between species and even strains of these fungi. mdpi.com
Within the genus Penicillium, the production of specific secondary metabolites, including ergoline alkaloids, is also used as a tool for species classification. studiesinmycology.orgnih.gov For instance, the ability of Penicillium roqueforti to produce both festuclavine and agroclavine is a characteristic feature. nih.gov The diversity of these compounds within a species can be significant and is an area of ongoing research.
In the Convolvulaceae family, the presence and type of ergoline alkaloids are directly linked to the specific species of symbiotic Periglandula fungus. nih.gov Different species of morning glories host different species of Periglandula, each with a unique profile of ergoline alkaloid production. This has led to the concept of "chemotypes" within these plant species, defined by their specific alkaloid composition.
| Organism | Key Ergoline Alkaloids | Chemotaxonomic Significance |
|---|---|---|
| Argyreia nervosa | Festuclavine, Ergine, Isoergine, Lysergic acid amide | Alkaloid profile varies with symbiotic fungal strain. |
| Epichloe typhina | Festuclavine, Ergovaline, Peramine | Used to classify species and strains within the genus. |
| Aspergillus fumigatus | Festuclavine, Fumigaclavine A, B, C | Festuclavine is a precursor to other fumigaclavines. |
| Penicillium roqueforti | Festuclavine, Agroclavine, Roquefortine C | Part of the characteristic secondary metabolite profile. |
| Ipomoea muelleri | Festuclavine, Chanoclavine, Elymoclavine | Associated with specific symbiotic Periglandula species. |
Future Perspectives and Emerging Research Avenues for Ergoline, 6,8beta Dimethyl
Development of Advanced Biosynthetic Engineering Strategies
The biosynthesis of ergoline (B1233604) alkaloids, including 6,8-beta-dimethyl-ergoline, has been extensively studied, and the genes and enzymes involved in the pathway are largely characterized. nih.govmdpi.com This knowledge has paved the way for advanced biosynthetic engineering strategies aimed at improving the production of specific ergot alkaloids and generating novel derivatives.
Future efforts in biosynthetic engineering will likely focus on:
Heterologous Expression and Pathway Reconstruction: The successful expression of ergot alkaloid biosynthetic pathways in more tractable microbial hosts, such as Saccharomyces cerevisiae and Aspergillus oryzae, has demonstrated the potential for overcoming the limitations of native producers like Claviceps purpurea. rsc.orgrsc.org Future work will involve optimizing these heterologous systems for higher yields and stability. A recent study successfully engineered Aspergillus oryzae for the de novo biosynthesis of lysergic acid and its derivatives by introducing and optimizing the agroclavine (B1664434) biosynthetic pathway. rsc.org Another study reported the overproduction of agroclavine in a combined system utilizing a microbial cell factory (Aspergillus nidulans) and a cell-free enzymatic system, achieving a high titer. nih.gov
Enzyme Engineering and Biocombinatorial Approaches: The availability of molecular genetic techniques allows for the rational design of ergoline-related drugs through enzyme engineering. nih.govsemanticscholar.org By modifying the substrate specificity of key enzymes in the pathway, it may be possible to produce novel ergoline derivatives with altered biological activities. Biocombinatorial approaches, where genes from different ergot alkaloid pathways are combined, could also lead to the generation of a diverse range of new compounds.
Metabolic Engineering and Fermentation Optimization: Enhancing the precursor supply and optimizing fermentation conditions are crucial for maximizing the production of 6,8-beta-dimethyl-ergoline in both native and heterologous hosts. Future research will likely involve detailed metabolic modeling to identify and address bottlenecks in the biosynthetic pathway.
| Strategy | Organism | Key Findings |
| Heterologous Expression | Aspergillus oryzae | De novo biosynthesis of lysergic acid from agroclavine. rsc.org |
| Combined MCF and CFS | Aspergillus nidulans | Overproduction of agroclavine to high titers. nih.gov |
| Pathway Reconstruction | Saccharomyces cerevisiae | Potential for producing various ergot alkaloids. rsc.org |
Integration of Omics Technologies for Systems-Level Understanding
A comprehensive, systems-level understanding of the regulation and production of 6,8-beta-dimethyl-ergoline is essential for developing rational engineering strategies. The integration of various "omics" technologies will be instrumental in achieving this.
Genomics and Transcriptomics: Comparative genomics of different ergot alkaloid-producing fungi has revealed variations in gene cluster organization, which can be correlated with the diversity of alkaloids produced. nih.govnih.gov Transcriptomic analyses can identify key regulatory genes and pathways that are activated during 6,8-beta-dimethyl-ergoline production. The integration of transcriptomics and metabolomics has been used to understand the interactions between endophytic fungi and their host plants, providing a model for studying the regulation of alkaloid biosynthesis. mdpi.com
Proteomics: Proteomic studies can provide insights into the expression levels and post-translational modifications of the enzymes involved in the biosynthetic pathway, helping to identify rate-limiting steps.
By integrating data from these different omics platforms, researchers can construct comprehensive models of the metabolic and regulatory networks governing 6,8-beta-dimethyl-ergoline biosynthesis.
Exploration of Undiscovered Biological Activities through High-Throughput Screening
While the primary interest in 6,8-beta-dimethyl-ergoline lies in its role as a precursor, the diverse biological activities of clavine alkaloids suggest that this compound and its derivatives may possess undiscovered therapeutic properties. researchgate.netfrontiersin.org High-throughput screening (HTS) offers a powerful approach to systematically explore the bioactivity of 6,8-beta-dimethyl-ergoline and a library of its synthetic derivatives against a wide range of biological targets. drugtargetreview.comnews-medical.netbmglabtech.com
Future research in this area could involve:
Screening against Diverse Target Classes: HTS campaigns can be designed to screen for activity against various targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels, which are known to be modulated by other ergot alkaloids. drugtargetreview.com
Phenotypic Screening: Cell-based phenotypic screening assays can identify compounds that induce a desired physiological response without prior knowledge of the specific molecular target. nih.gov This approach is particularly useful for discovering compounds with novel mechanisms of action.
Development of Novel Screening Platforms: Advances in HTS technologies, such as microfluidics and high-content imaging, will enable the screening of larger compound libraries with greater efficiency and sensitivity. technologynetworks.com
The discovery of novel biological activities for 6,8-beta-dimethyl-ergoline or its derivatives could open up new avenues for drug development.
Application of Artificial Intelligence and Machine Learning in Ergoline Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the development of predictive models. frontiersin.orgbiorxiv.orgnih.govresearchgate.net These technologies have significant potential to accelerate the discovery and development of new drugs derived from the ergoline scaffold.
Key applications of AI and ML in this context include:
Virtual Screening and Molecular Docking: Computational methods such as virtual screening and molecular docking can be used to predict the binding affinity of 6,8-beta-dimethyl-ergoline derivatives to specific protein targets. researchgate.netderpharmachemica.commdpi.comnih.govresearchgate.net This allows for the in silico screening of large virtual libraries of compounds to identify promising candidates for further experimental testing. A study has already demonstrated the use of molecular docking to evaluate the inhibitory capacity of ergoline-containing drugs against the main protease of SARS-CoV-2. researchgate.net
Bioactivity Prediction: Machine learning models can be trained on existing structure-activity relationship (SAR) data for ergoline alkaloids to predict the biological activity of new, untested derivatives. frontiersin.orgbiorxiv.orgnih.govresearchgate.netbiorxiv.org This can help to prioritize the synthesis of compounds with the highest probability of being active.
De Novo Drug Design: Generative AI models can be used to design entirely new ergoline derivatives with desired pharmacological properties. These models can learn the underlying chemical patterns of known active compounds and generate novel structures that are optimized for potency, selectivity, and pharmacokinetic properties.
The integration of AI and ML into the ergoline drug discovery pipeline has the potential to significantly reduce the time and cost associated with bringing new therapies to the clinic.
Translational Research Directions in Chemical Biology
Translational research in chemical biology aims to bridge the gap between basic scientific discoveries and their application in medicine. For 6,8-beta-dimethyl-ergoline and its derivatives, several translational research directions hold promise for addressing unmet medical needs.
Neurological Disorders: Ergot alkaloids are known to interact with various neurotransmitter systems in the central nervous system, including dopaminergic, serotonergic, and adrenergic receptors. nih.govmdma.chnih.gov This makes them attractive starting points for the development of new treatments for neurological and psychiatric disorders such as Parkinson's disease, migraines, and depression. nih.govfrontiersin.orgnih.govihs-headache.org Further research could focus on developing derivatives of 6,8-beta-dimethyl-ergoline with improved receptor selectivity and reduced side effects.
Oncology: Some ergot alkaloids have shown potential as anticancer agents. Further investigation into the mechanisms by which these compounds inhibit cancer cell growth could lead to the development of novel oncology drugs.
Infectious Diseases: The antimicrobial properties of some secondary metabolites from endophytic fungi suggest that ergoline derivatives could be explored as potential new antibiotics or antifungal agents. researchgate.net
Chemical biology approaches, such as the development of chemical probes and activity-based protein profiling, will be crucial for elucidating the molecular targets and mechanisms of action of novel ergoline derivatives, thereby facilitating their translation into clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
